3-butyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-butyl-5-(4-fluorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2OS2/c1-2-3-8-19-15(20)13-12(9-22-14(13)18-16(19)21)10-4-6-11(17)7-5-10/h4-7,9H,2-3,8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLWOAFVSNPODJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the thienopyrimidine core. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
3-butyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thienopyrimidines, including 3-butyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, exhibit significant anticancer properties. These compounds are believed to interact with molecular targets involved in DNA replication and repair processes. Notably:
- Mechanism of Action : The compound may inhibit cell cycle progression in cancer cells leading to apoptosis.
- Target Enzymes : It has shown potential as an inhibitor of enzymes related to cancer cell proliferation.
Antimicrobial Activity
The antimicrobial properties of thienopyrimidine derivatives have been explored extensively:
- Testing Against Bacteria : Compounds similar to this compound have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Fungal Inhibition : Additionally, these compounds have been tested against fungi like Candida albicans, showing promising antifungal activity.
Case Studies and Research Findings
Several studies have reported on the synthesis and biological evaluation of thienopyrimidine derivatives:
- Antimicrobial Activity Study :
-
Anticancer Potential :
- Another study highlighted the potential of thienopyrimidine derivatives as inhibitors of specific DNA repair proteins involved in cancer progression. The findings suggested that these compounds could serve as leads for developing new anticancer therapies .
Summary of Applications
| Application Type | Description |
|---|---|
| Anticancer | Inhibits cell cycle progression; potential targets include DNA repair enzymes. |
| Antimicrobial | Effective against both bacterial strains (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). |
Mechanism of Action
The mechanism of action of 3-butyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes and producing therapeutic outcomes .
Comparison with Similar Compounds
Chemical Identity :
- Molecular Formula : C₁₆H₁₅FN₂OS₂
- Molecular Weight : 334.43 g/mol
- CAS Number : 749902-09-8
- Purity : ≥98% (as per Synblock specifications) .
Structural Features: The compound consists of a thieno[2,3-d]pyrimidin-4-one core substituted with a butyl group at position 3, a 4-fluorophenyl group at position 5, and a sulfanyl (-SH) group at position 2. The 4-fluorophenyl group introduces electron-withdrawing effects, while the butyl chain enhances lipophilicity .
Safety :
Classified as hazardous, with precautionary statements against direct human use .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural differences and properties of analogous thieno[2,3-d]pyrimidin-4-one derivatives:
Biological Activity
3-butyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, also known as K292-0822, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₆H₁₅FN₂OS₂
- Molecular Weight : 334.43 g/mol
- LogP : 4.402 (indicating lipophilicity)
- Water Solubility : Low solubility with a LogSw of -4.01
These properties suggest that the compound may exhibit significant interactions with biological membranes, potentially influencing its absorption and distribution in vivo.
The biological activity of K292-0822 is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies indicate that it may act as an inhibitor of specific enzymes related to viral replication and cancer cell proliferation.
Enzyme Inhibition
Research has shown that thienopyrimidine derivatives can inhibit key enzymes such as RNA polymerases and kinases. For instance, compounds structurally similar to K292-0822 have demonstrated potent inhibition against Hepatitis C virus (HCV) NS5B polymerase with IC50 values in the low micromolar range . This suggests that K292-0822 may share similar inhibitory properties.
Antiviral Activity
In vitro studies have indicated that K292-0822 exhibits antiviral properties against several viruses. For example:
- HCV NS5B Inhibition : Similar compounds have shown IC50 values ranging from 0.26 μM to 0.35 μM against HCV NS5B, indicating a strong potential for K292-0822 in antiviral therapy .
Anticancer Activity
K292-0822 has been evaluated for its anticancer potential:
- Cell Proliferation Inhibition : In studies involving various cancer cell lines, compounds with similar structures have been reported to inhibit cell proliferation significantly, suggesting that K292-0822 may also possess anticancer properties .
Case Studies
-
Antiviral Efficacy Against HCV :
A study conducted by MDPI reported that thienopyrimidine derivatives showed significant antiviral activity against HCV. The lead compounds exhibited IC50 values around 0.30 μM, highlighting the potential of K292-0822 in targeting viral replication pathways . -
Cytotoxicity in Cancer Cells :
Research published in ChemDiv's screening results indicated that derivatives structurally related to K292-0822 were tested against various cancer cell lines, demonstrating cytotoxic effects with IC50 values less than 10 μM across multiple types of cancer cells .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
